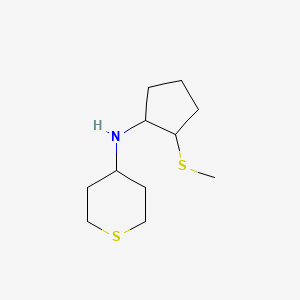![molecular formula C12H14INO3 B6629490 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid, also known as IMB-6, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively researched.
Mecanismo De Acción
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid works by binding to the active site of HDAC6, inhibiting its activity and leading to an accumulation of acetylated proteins. This accumulation of acetylated proteins can result in various cellular effects, including increased protein stability, altered cell signaling, and induction of cell death.
Biochemical and Physiological Effects:
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has been shown to have various biochemical and physiological effects. Inhibition of HDAC6 activity by 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has been shown to increase acetylation of microtubules, leading to altered microtubule dynamics and inhibition of cell migration. 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has also been shown to induce apoptosis in cancer cells, suggesting its potential use as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid in lab experiments is its specificity for HDAC6 inhibition. This specificity allows for targeted inhibition of HDAC6 activity without affecting other HDAC isoforms. However, one limitation of using 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid is its relatively low potency compared to other HDAC6 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid. One potential direction is to investigate its use in combination with other cancer therapies to enhance their effectiveness. Another direction is to study its effects on other cellular processes beyond HDAC6 inhibition, such as autophagy and protein degradation. Additionally, further optimization of 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid synthesis and potency may lead to its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid can be synthesized by reacting 2-iodo-3-methylbenzoic acid with N-methyl-N-(tert-butoxycarbonyl)glycine methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then deprotected using trifluoroacetic acid to obtain 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid in high yield.
Aplicaciones Científicas De Investigación
3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has been studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which plays a role in various cellular processes such as protein degradation, cell migration, and immune response. 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has also been studied for its potential use in cancer research, as HDAC6 inhibition has been shown to induce cell death in cancer cells.
Propiedades
IUPAC Name |
3-[(2-iodo-3-methylbenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-8-4-3-5-9(11(8)13)12(17)14(2)7-6-10(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOWFHTEXWYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6629469.png)
![2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid](/img/structure/B6629473.png)
![2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6629480.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonylamino)cyclohexane-1-carboxylic acid](/img/structure/B6629484.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)